Ethyl 2,4-dioxo-6-phenylhex-5-enoate CAS 1027-41-4 properties
Ethyl 2,4-dioxo-6-phenylhex-5-enoate CAS 1027-41-4 properties
An In-Depth Technical Guide to Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS 1027-41-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Multifunctional Synthetic Scaffold
Ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate is a highly functionalized organic molecule possessing a unique convergence of reactive sites. Its structure is characterized by an ethyl ester, a 1,3-dicarbonyl system (a β-ketoester), and an α,β-unsaturated ketone moiety featuring a terminal phenyl group. This combination of functionalities makes it a powerful and versatile building block in synthetic organic chemistry.
The true potential of this molecule lies in its capacity for controlled, regioselective transformations. Analogous 2,4-dioxo-esters have proven to be invaluable intermediates in the synthesis of a wide array of pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.[1][2] For instance, the related compound, ethyl 2,4-dioxo-4-phenylbutyrate, serves as a key precursor for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are themselves critical components in drug development.[2] This guide provides a comprehensive overview of the known and predicted properties, chemical behavior, and synthetic potential of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, offering a technical foundation for its application in research and development.
Section 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is paramount for its effective use in experimental design. The key identifiers and predicted physical characteristics are summarized below.
Identification and Molecular Data
| Property | Value | Source |
| CAS Number | 1027-41-4 | [3] |
| Molecular Formula | C₁₄H₁₄O₄ | [3] |
| Molecular Weight | 246.26 g/mol | [3] |
| Canonical SMILES | O=C(OCC)C(CC(/C=C/C1=CC=CC=C1)=O)=O | [3] |
| Synonyms | (E)-Ethyl 2,4-dioxo-6-phenylhex-5-enoate | [4] |
Predicted Physical Properties
Direct experimental data for Ethyl 2,4-dioxo-6-phenylhex-5-enoate is not widely published. The following properties are based on data from the closely related analog, ethyl 2,4-dioxohexanoate (CAS 13246-52-1), and should be considered as estimates.[5][6]
| Property | Estimated Value | Source (Analog) |
| Boiling Point | 100-105 °C @ 6.00 mm Hg | [5][6] |
| Density | ~1.103 - 1.109 g/cm³ @ 25 °C | [5] |
| Refractive Index | ~1.477 - 1.482 @ 20 °C | [5] |
| Flash Point | ~95 °C (203 °F) | [6] |
Solubility & Stability: Based on its structure, the compound is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. It is likely insoluble or poorly soluble in water. As with many β-dicarbonyl compounds, it should be stored in a cool, dry, well-sealed container away from strong bases and oxidizing agents to prevent degradation.[7]
Section 2: The Crux of Reactivity: Keto-Enol Tautomerism
A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium between keto and enol tautomeric forms.[8] This phenomenon is not merely a structural curiosity; it governs the molecule's spectroscopic signature and its chemical reactivity.
In the case of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, the presence of the C5-C6 double bond and the C6-phenyl group creates an extended conjugated system in the enol form. This additional conjugation provides significant stabilization, suggesting that the enol tautomer may be the predominant form in solution, particularly in non-polar, aprotic solvents.[9] The intramolecular hydrogen bond that forms between the enolic hydroxyl group and the adjacent carbonyl oxygen further stabilizes this tautomer.[9]
The equilibrium can be catalyzed by either acid or base.[8] Understanding this equilibrium is critical, as the keto form presents two distinct electrophilic carbonyl carbons, while the enol form offers a nucleophilic C=C double bond and different reactive possibilities.
Caption: Keto-enol equilibrium for Ethyl 2,4-dioxo-6-phenylhex-5-enoate.
Section 3: Spectroscopic Characterization Protocols
The dual nature of the compound as a keto-enol mixture must be accounted for during spectroscopic analysis. The resulting spectra will be a superposition of signals from both tautomers, with relative integrations reflecting their equilibrium ratio under the given analytical conditions.
General Analytical Workflow
Caption: Standard workflow for spectroscopic characterization.
Predicted Spectroscopic Data
The following are predicted key signals based on analysis of structurally similar compounds.[10][11][12]
| Technique | Predicted Key Signals / Features | Rationale |
| ¹H NMR | Enol: ~12-14 ppm (broad s, 1H, enolic -OH), ~5.5-6.5 ppm (s, 1H, vinylic H at C3), ~6.8-7.8 ppm (m, olefinic & aromatic H's). Keto: ~3.5-4.0 ppm (s, 2H, -CH₂- at C3). Both: ~4.2 ppm (q, 2H, -OCH₂CH₃), ~1.3 ppm (t, 3H, -OCH₂CH₃). | The downfield shift of the enolic proton is characteristic due to intramolecular H-bonding. The C3 protons of the keto form are a singlet in a typical chemical shift range for a methylene group between two carbonyls. |
| ¹³C NMR | Enol: ~190 ppm (C4, conjugated C=O), ~175 ppm (C2, enolic C-OH), ~165 ppm (C1, ester C=O), ~95-105 ppm (C3, enolic C-H). Keto: ~200 ppm (C2, C=O), ~195 ppm (C4, C=O), ~168 ppm (C1, ester C=O), ~50 ppm (C3, -CH₂-). | The presence of multiple carbonyl signals in distinct regions helps confirm the tautomeric mixture. Enol carbons (C2, C3) show characteristic upfield shifts compared to their keto counterparts. |
| FT-IR (cm⁻¹) | ~3400-3000 (broad, O-H stretch of enol), ~1735 (C=O stretch of ester), ~1650 (C=O stretch of conjugated ketone), ~1610 (C=C stretches, enol and styrenyl), ~1580 (aromatic C=C). | The broad O-H band and the presence of multiple, distinct carbonyl absorptions are strong indicators of a keto-enol mixture. |
| Mass Spec. | [M]+• or [M+H]+: Expected at m/z 246 or 247. Key Fragments: Loss of -OCH₂CH₃ (ethoxy), loss of CO, cleavage at the dicarbonyl system. | High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of C₁₄H₁₄O₄.[13] Fragmentation patterns can provide further structural confirmation.[14] |
Section 4: Synthetic Applications and Chemical Reactivity
The synthetic value of Ethyl 2,4-dioxo-6-phenylhex-5-enoate stems from the distinct reactivity of its multiple functional groups. This allows for its use as a versatile scaffold for building molecular complexity, particularly in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry.[1]
Key Reaction Pathways
Caption: Major reactive sites and potential transformations.
Protocol: Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and reliable method for constructing pyrazole rings, a privileged scaffold in many FDA-approved drugs.[1]
Objective: To synthesize a 5-styrenyl-1H-pyrazole-3-carboxylate derivative.
Causality: The reaction proceeds via a nucleophilic attack of the hydrazine at one carbonyl group, followed by condensation and intramolecular cyclization with the second carbonyl, leading to a stable aromatic heterocycle. The choice of substituted hydrazine (R-NHNH₂) allows for diversification at the N1 position of the pyrazole ring.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2,4-dioxo-6-phenylhex-5-enoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.1 eq) to the solution at room temperature. A catalytic amount of acid (e.g., a few drops of acetic acid if using ethanol as solvent) can accelerate the reaction.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure pyrazole derivative.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1027-41-4 is not widely available, a robust safety protocol can be established based on the constituent functional groups and data from analogous compounds.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[15][17]
-
Fire and Explosion Hazard: The compound contains an ester and unsaturated system. Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Use non-sparking tools when handling larger quantities.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[16]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][15] Keep away from strong oxidizing agents and strong bases.
Conclusion
Ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate (CAS 1027-41-4) is a molecule of significant synthetic interest. Its chemical personality is dominated by a structurally favored keto-enol tautomerism, which dictates its reactivity and spectroscopic profile. The presence of multiple, orthogonally-addressable functional groups—the β-dicarbonyl system for heterocycle synthesis, the α,β-unsaturated ketone for conjugate additions, and the ethyl ester for further derivatization—positions it as a highly valuable and versatile platform chemical. For researchers in drug discovery and process development, this compound offers a rich scaffold for the efficient construction of complex molecular architectures and diverse chemical libraries.
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